

Application Notes: Guardant360 CDx with Elacestrant

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Compound Focus: Elacestrant

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The primary application of Guardant360 CDx in this context is to identify patients with **ESR1 mutations** in their tumor DNA who are eligible for treatment with **elacestrant**.

- **Intended Use & Clinical Context:** The test is indicated for postmenopausal women or adult men with **estrogen receptor-positive (ER+), HER2-negative (HER2-), ESR1-mutated, advanced or metastatic breast cancer** whose disease has progressed following at least one line of endocrine therapy [1] [2]. This addresses a major unmet need, as ESR1 mutations are a known driver of resistance to standard endocrine therapy and are present in up to 40% of ER+, HER2- advanced breast cancers [1].
- **Clinical Validation:** The FDA approval was based on the Phase 3 **EMERALD trial** (NCT03778931) [3]. In this trial, Guardant360 CDx was used to identify patients with ESR1 mutations. The results demonstrated that **elacestrant** significantly improved progression-free survival (PFS) in this subgroup.
- **Clinical Benefit:** In patients with ESR1 mutations, **elacestrant** reduced the risk of disease progression or death by **45%** compared to standard endocrine therapy (fulvestrant or an aromatase inhibitor). The median PFS was doubled from **1.9 months to 3.8 months** [1] [2].

The following table summarizes the key performance and outcome data from the EMERALD trial for the ESR1-mutant population:

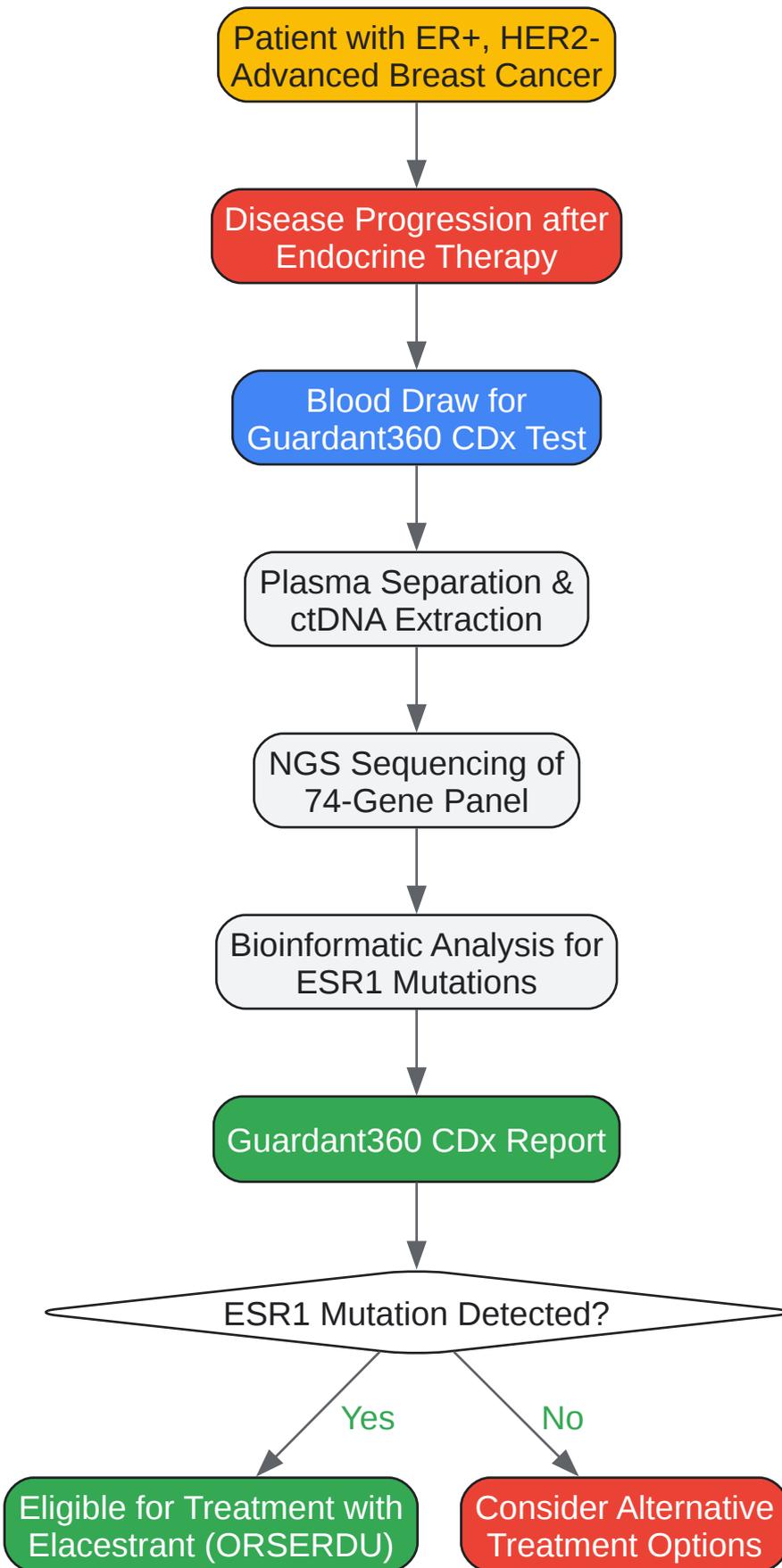
| Parameter | Result with Elacestrant | Result with Standard Care |
|--------------------------------------|-------------------------------------|---------------------------|
| Median Progression-Free Survival | 3.8 months [1] | 1.9 months [1] |
| Hazard Ratio (HR) for PFS | 0.55 (95% CI: 0.39-0.77) [1] [3] | - |
| Risk Reduction for Progression/Death | 45% [1] [3] | - |

Experimental Protocol & Workflow

The Guardant360 CDx test utilizes a liquid biopsy approach, analyzing circulating tumor DNA (ctDNA) from a patient's blood sample. The detailed methodology is as follows:

- **Sample Collection:** Two tubes of blood (10 ml each) are collected from the patient using standard blood draw techniques and specialized collection tubes provided by Guardant Health [4].
- **Plasma Separation:** The blood samples are centrifuged to separate plasma from cellular components.
- **ctDNA Extraction:** Cell-free DNA (cfDNA) is extracted from the plasma, which contains the ctDNA shed by the tumor.
- **Library Preparation & Next-Generation Sequencing (NGS):** The DNA library is prepared and sequenced using NGS technology. The Guardant360 CDx panel comprehensively analyzes 74 genes for key genomic alterations, including single nucleotide variants (SNVs), insertions and deletions (indels), copy number amplifications (CNAs), and fusions [4]. It also assesses microsatellite instability (MSI) status.
- **Bioinformatic Analysis:** Advanced algorithms are used to detect and quantify somatic genomic alterations from the sequencing data, specifically identifying mutations in the **ESR1 gene**.
- **Reporting:** A report is generated detailing the detected ESR1 mutations, if any. A positive result for specific ESR1 mutations indicates the patient is a candidate for treatment with **elacestrant**.

The diagram below illustrates this clinical testing and treatment pathway:



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Technical Specifications

The table below outlines the core technical and performance characteristics of the Guardant360 CDx test:

| Specification Category | Details |
|------------------------|--|
| Sample Type | Whole blood (liquid biopsy) [4] |
| Sample Volume | 2 tubes (10 ml each) [4] |
| Technology | Next-Generation Sequencing (NGS) [4] |
| Analytes Detected | ctDNA (Somatic variants) |
| Genomic Coverage | 74 genes for SNVs/Indels; 18 genes for CNAs; 6 genes for fusions; MSI status [4] |
| Key Biomarker | ESR1 missense mutations (e.g., within codons 310-547) [5] [1] |
| Turnaround Time | ~5 days (median from sample receipt) [4] |
| Regulatory Status | FDA-approved as a companion diagnostic for elacestrant (Jan 2023) and imlunestrant (Sep 2025) [6] [1]. |

Key Considerations for Researchers

- **A Paradigm Shift in Diagnosis:** The approval of a blood-based test for this indication overcomes limitations of traditional tissue biopsies, such as invasiveness, tumor heterogeneity, and difficulty in serial monitoring [7].
- **Expanding Utility:** The recent September 2025 FDA approval of Guardant360 CDx as a companion diagnostic for a second drug, **imlunestrant (Inluriyo)**, further solidifies its role in managing ESR1-mutated advanced breast cancer and provides another treatment option for identified patients [6] [8].
- **Limitations and Future Directions:** While a breakthrough, challenges like potential false results due to low ctDNA shedding or clonal hematopoiesis exist [7]. Future development may focus on using

other biofluids (e.g., urine) and leveraging AI to enhance test sensitivity [7].

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